molecular formula C6H15OSi B3056866 Tert-butyl dimethylsilyl ether CAS No. 7489-73-8

Tert-butyl dimethylsilyl ether

Cat. No.: B3056866
CAS No.: 7489-73-8
M. Wt: 131.27 g/mol
InChI Key: PUFAWUQCDUIXMO-UHFFFAOYSA-N
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Description

Historical Context and Significance in Protecting Group Chemistry

The concept of using protecting groups became a cornerstone of organic synthesis in the mid-20th century. numberanalytics.com Silyl (B83357) ethers were introduced as protecting groups for hydroxyls in the 1960s, but it was the work of Nobel Laureate E.J. Corey in 1972 that revolutionized their application with the introduction of tert-butyldimethylsilyl ethers. total-synthesis.comnumberanalytics.comnumberanalytics.com

Prior to Corey's work, simpler silyl ethers like trimethylsilyl (B98337) (TMS) ethers were known but were often too sensitive to hydrolysis to survive common synthetic operations such as aqueous workups or chromatography. uwindsor.caorganic-chemistry.org The need for a more robust yet selectively removable silyl ether was apparent. Corey's research found that while the commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) reacted very slowly and gave poor yields with alcohols, a new set of conditions could overcome this challenge. organic-chemistry.org

In a highly cited 1972 publication, Corey and his colleagues described a reliable and rapid procedure using TBDMS-Cl in combination with imidazole (B134444) as a base in dimethylformamide (DMF) as the solvent. masterorganicchemistry.comorganic-chemistry.orgtotal-synthesis.com This method proved highly effective for the mild and high-yield conversion of various alcohols to their corresponding TBDMS ethers. organic-chemistry.org Corey also established the now-standard method for deprotection: the rapid and clean cleavage of the silyl ether back to the alcohol using tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org

TransformationKey ReagentsTypical Solvent
Protection (Silylation)tert-Butyldimethylsilyl chloride (TBDMS-Cl), ImidazoleDimethylformamide (DMF)
Deprotection (Desilylation)Tetra-n-butylammonium fluoride (TBAF)Tetrahydrofuran (THF)

Classic conditions for the use of TBDMS as a protecting group. masterorganicchemistry.comorganic-chemistry.orgtotal-synthesis.com

The introduction of the TBDMS group represented a significant milestone in the evolution of protecting group chemistry. numberanalytics.com It provided chemists with a tool that offered a crucial balance of stability and reactivity, enabling the synthesis of increasingly complex molecules with multiple functional groups. numberanalytics.comnih.gov The principles and methods developed by Corey for the use of TBDMS ethers remain fundamental and widely practiced in modern organic synthesis. total-synthesis.com

Properties

InChI

InChI=1S/C6H15OSi/c1-6(2,3)7-8(4)5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFAWUQCDUIXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60824744
Record name tert-Butoxy(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60824744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7489-73-8
Record name tert-Butoxy(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60824744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyldimethylsilyl Ether Formation

Silylation of Hydroxyl Functions

The introduction of the tert-butyldimethylsilyl protecting group to an alcohol is a fundamental transformation in organic synthesis. numberanalytics.com This process, known as silylation, typically involves the reaction of an alcohol with a silyl (B83357) halide, most commonly tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. wikipedia.orgwikipedia.org The resulting tert-butyldimethylsilyl ether is significantly more stable to hydrolysis than the corresponding trimethylsilyl (B98337) (TMS) ether, making it a more robust protecting group for many applications. organic-chemistry.orgchemicalbook.com

Traditional Reagent Systems: tert-Butyldimethylsilyl Chloride and Activating Agents

The direct reaction of alcohols with TBDMSCl is often slow and can result in low yields. organic-chemistry.orgchemicalbook.com To overcome this, various activating agents, primarily amine bases, are employed in conjunction with specific solvent systems to facilitate the efficient formation of TBDMS ethers.

Amine bases play a crucial role in activating the silylation reaction. They function by deprotonating the alcohol to form a more nucleophilic alkoxide and/or by activating the silyl chloride. wikipedia.org

Imidazole (B134444) is a highly effective activator for the silylation of alcohols with TBDMSCl. numberanalytics.com The seminal work by E. J. Corey established a reliable procedure using TBDMSCl in the presence of imidazole in N,N-dimethylformamide (DMF). organic-chemistry.orgchemicalbook.com It was initially proposed that imidazole reacts with TBDMSCl to form a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazole. organic-chemistry.orgresearchgate.net This intermediate is then readily attacked by the alcohol.

Triethylamine (B128534) (Et3N) is another common base used in silylation reactions. masterorganicchemistry.comacs.org Its primary role is to act as an auxiliary base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. researchgate.netacs.org

Pyridine (B92270) can be used as both a solvent and a base in silylation reactions. However, even with forcing conditions such as excess silyl chloride and elevated temperatures, the use of pyridine alone often leads to unsatisfactory results with TBDMSCl. organic-chemistry.orgchemicalbook.com

4-Dimethylaminopyridine (DMAP) is a highly efficient catalyst for silylation, often used in conjunction with other bases like triethylamine. researchgate.netpsu.edu The catalytic effect of DMAP is significantly more pronounced in apolar solvents compared to polar, Lewis-basic solvents like DMF. researchgate.net

Table 1: Effect of Different Amine Bases on the Silylation of Alcohols with TBDMSCl

Alcohol Substrate Base Solvent Temperature (°C) Time Yield (%) Reference
Primary Alcohol Imidazole (2.5 eq) DMF 25 < 30 min High organic-chemistry.orgcdnsciencepub.com
Secondary Alcohol Imidazole (2.5 eq) DMF 25 < 30 min High organic-chemistry.orgcdnsciencepub.com
(S)-2-butanol Imidazole (1.1 eq) CH2Cl2 0 to RT 12 h 95
Various Alcohols Triethylamine - - - - masterorganicchemistry.comacs.org
Various Alcohols 4-DMAP DCM or Chloroform - - - researchgate.net

The choice of solvent significantly impacts the rate and efficiency of silylation reactions.

N,N-Dimethylformamide (DMF) is a widely used solvent for silylation reactions, particularly in combination with imidazole. uwindsor.ca While initially thought to be just a polar solvent, recent studies have shown that DMF can act as a catalyst in the silylation of hydroxyl groups. organic-chemistry.orgresearchgate.netresearchgate.net The proposed mechanism involves the formation of a silylated DMF intermediate, which then serves as the active silylating agent. researchgate.net The use of DMF as a solvent, however, necessitates an aqueous work-up to remove it, which can be a drawback in some synthetic routes. tandfonline.com

Acetonitrile (B52724) (MeCN) is another polar aprotic solvent used for silylation reactions. organic-chemistry.org It is a suitable medium for reactions catalyzed by Lewis acids and for the deprotection of silyl ethers using reagents like hydrofluoric acid. gelest.comsigmaaldrich.com In some catalytic systems, such as those using a proazaphosphatrane catalyst, reactions are effectively carried out in acetonitrile at temperatures ranging from 24 to 40°C. organic-chemistry.orgorganic-chemistry.org

The Dimethyl Sulfoxide (B87167) (DMSO)-Hexane system offers a unique environment for silylation. It has been demonstrated that the reaction of alcohols with TBDMSCl in a DMSO-hexane mixture can proceed smoothly at room temperature to afford TBDMS ethers in high yields, even without the need for a catalyst. psu.edursc.org It is presumed that DMSO activates the silicon atom of the silyl chloride, facilitating the reaction. psu.edu

Table 2: Comparison of Solvents in the Silylation of 3-phenyl-1-propanol (B195566) with TBDMSCl

Solvent Time (h) Yield (%) Reference
DMF 0.5 37 psu.edu
DMSO 0.5 75 psu.edu
DMSO-Hexane 3 94 psu.edu

Interestingly, the silylation of alcohols can be achieved without the use of a traditional acid or base catalyst under specific solvent conditions. The reaction of various alcohols with tert-butyldimethylsilyl chloride in a dimethyl sulfoxide (DMSO)-hexane mixture provides the corresponding tert-butyldimethylsilyl ethers in high yields at room temperature. psu.edursc.orgresearchgate.net This catalyst-less method is particularly advantageous for substrates containing acid- or base-sensitive functional groups. psu.edu The reaction proceeds smoothly and avoids the formation of ammonium (B1175870) salts that require careful removal during work-up. psu.edu

Catalytic Silylation Protocols

In addition to stoichiometric activating agents, catalytic methods for silylation have been developed to improve efficiency and reduce waste.

Lewis acids can catalyze the silylation of alcohols. For instance, tris(pentafluorophenyl)borane, B(C6F5)3, has been shown to be an effective catalyst for the dehydrogenative silylation of alcohols with various silanes. organic-chemistry.org Copper(II) bromide (CuBr2), a stable and acidic salt, also demonstrates catalytic activity in silyl ether transformations. researchgate.net Furthermore, TBDMS triflate, in addition to being a powerful silylating agent, acts as a Lewis acid and can promote the conversion of alcohols to their corresponding TBDMS ethers. enamine.net

Chemoselectivity in Silylation Reactions

The selective protection of one hydroxyl group in the presence of others or in the presence of different functional groups is a critical challenge in the synthesis of complex molecules. The steric bulk of the tert-butyldimethylsilyl group plays a significant role in achieving high levels of chemoselectivity.

The silylation of alcohols with tert-butyldimethylsilyl chloride can be achieved with high chemoselectivity in the presence of a variety of other functional groups. For instance, reactions can be performed on substrates containing allylic alcohols, cyclopropanes, and tetrahydrofuran (B95107) moieties without undesired side reactions. psu.edu The silylation of primary alcohols is generally much faster than that of secondary or tertiary alcohols, allowing for selective protection. researchgate.net

The choice of reaction conditions can further enhance selectivity. For example, using hexamethyldisilazane (B44280) (HMDS) in the presence of a catalytic amount of Envirocat EPZGR allows for the silylation of different alcohols with absolute chemoselectivity. tandfonline.com Silyl methallylsulfinates have also been developed as efficient reagents for the chemoselective silylation of alcohols, polyols, phenols, and carboxylic acids under non-basic conditions. rsc.org

In some cases, even in the absence of a traditional catalyst, high chemoselectivity can be observed. The reaction of alcohols with TBSCl in a DMSO-hexane solvent system proceeds smoothly at room temperature, and alcohols with various functionalities can be selectively silylated. psu.edu

The regioselective silylation of polyols, such as carbohydrates and diols, is of great importance in synthetic chemistry. The inherent steric hindrance of the TBS group often directs the silylation to the less sterically hindered primary hydroxyl groups. beilstein-journals.org

Solvent-free conditions have been developed for the regioselective silylation of sugar polyols using a limited excess of pyridine. beilstein-journals.orgbeilstein-journals.org These reactions are often faster than those conducted in high-boiling solvents like DMF or pyridine. beilstein-journals.orgbeilstein-journals.org The addition of a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) can further accelerate the reaction. beilstein-journals.orgbeilstein-journals.org

The use of a mixed solvent system of MeCN/DMF has been shown to provide highly regioselective silylation of primary hydroxyl groups in unprotected polyols and diols. researchgate.net In this system, DMF acts as a catalyst. researchgate.net Another approach involves the use of dibutylstannanediyl acetals, which allows for the kinetically controlled, regiospecific tert-butyldimethylsilylation of unsymmetrical 1,2- and 1,3-diols at the primary hydroxyl group under neutral conditions. rsc.org This method can discriminate between different primary hydroxyl groups within a polyol system. rsc.org

Table 3: Regioselective Silylation of Polyols
MethodReagentsSubstrateSelectivityKey FeaturesReference
Solvent-freeTBDMSCl, Pyridine, cat. TBABSugar polyolsPrimary alcoholsFast reaction times, avoids high-boiling solvents. beilstein-journals.orgbeilstein-journals.org
Mixed SolventTBDMSCl, MeCN/DMFUnprotected polyols and diolsPrimary alcoholsDMF acts as a catalyst. researchgate.net
Stannane-mediatedDibutyltin oxide, then TBDMSClUnsymmetrical 1,2- and 1,3-diolsPrimary alcohols (kinetically controlled)Neutral conditions, discriminates between different primary hydroxyls. rsc.org

Formation of tert-Butyldimethylsilyl Enol Ethers

Tert-butyldimethylsilyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a wide range of carbon-carbon bond-forming reactions. Their formation can be controlled to achieve high levels of regio- and stereoselectivity.

Regio- and Stereoselective Syntheses

The regio- and stereoselective synthesis of TBS enol ethers can be achieved under both kinetic and thermodynamic control. researchgate.net The choice of base, solvent, and reaction temperature influences the outcome. For instance, the use of strong, hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures typically favors the formation of the kinetic enolate, resulting from the deprotonation of the less substituted α-carbon. researchgate.net

Conversely, thermodynamic enolates, which are the more stable isomers, can be obtained under equilibrating conditions. researchgate.net For example, treating a ketone with potassium hydride and TBSCl in THF can lead to the thermodynamically favored silyl enol ether. researchgate.net

The stereoselectivity (E/Z) of silyl enol ether formation is also a critical aspect. The geometry of the enolate precursor often dictates the stereochemistry of the resulting silyl enol ether. The use of different bases and additives can influence the E/Z ratio. researchgate.net Recently, a cooperative cobalt-driven system has been developed for the one-carbon extension of aldehydes to synthesize (Z)-silyl enol ethers with high stereoselectivity. acs.org This method is notable for its broad substrate scope and mild reaction conditions. acs.org

TBS enol ethers are key intermediates in various synthetic transformations, including the Paternò-Büchi reaction, where they undergo photocycloaddition with aldehydes to form oxetanes with high diastereoselectivity. thieme-connect.com They are also utilized in organocatalytic Mukaiyama-Michael reactions with α,β-unsaturated aldehydes to generate chiral 1,2-diketones with high stereoselectivity. researchgate.net

Table 4: Regio- and Stereoselective Synthesis of TBS Enol Ethers
ControlConditionsOutcomeExample ReactionReference
KineticStrong, hindered base (e.g., LDA, LiTMP), low temperatureLess substituted (kinetic) enol etherDeprotonation of the less hindered α-proton of an unsymmetrical ketone. researchgate.net
ThermodynamicEquilibrating conditions (e.g., KH, THF)More substituted (thermodynamic) enol etherIsomerization to the more stable enol ether. researchgate.net
Stereoselective (Z)Cooperative cobalt-driven system, Me3SiCHN2(Z)-silyl enol ethers from aldehydesOne-carbon extension of aldehydes. acs.org

Thermodynamically and Kinetically Controlled Conditions

In the synthesis of tert-butyldimethylsilyl (TBS) ethers, the principles of thermodynamic and kinetic control dictate the product distribution when multiple reaction pathways are available. wikipedia.org The selection of reaction conditions, such as temperature, base, and solvent, determines whether the reaction favors the most stable product (thermodynamic control) or the product that is formed most rapidly (kinetic control). wikipedia.orglibretexts.org This distinction is particularly relevant in the silylation of molecules with multiple reactive sites, such as unsymmetrical ketones or polyols.

Thermodynamic Control

Thermodynamic control is achieved under conditions that allow the reaction to be reversible, enabling the system to reach equilibrium. masterorganicchemistry.com At equilibrium, the product distribution reflects the relative thermodynamic stabilities of the possible products. masterorganicchemistry.commasterorganicchemistry.com Generally, higher reaction temperatures provide the necessary energy to overcome the activation barriers for both the forward and reverse reactions, thus favoring the formation of the more stable thermodynamic product. masterorganicchemistry.comfiveable.me

In the context of silyl enol ether formation from unsymmetrical ketones, the thermodynamic product is typically the more substituted enolate, as it represents the more stable double bond. masterorganicchemistry.comwikipedia.org These conditions often involve the use of weaker bases, which allow for equilibration between the ketone and the various enolate isomers. wikipedia.orguwindsor.ca Similarly, silylation under certain acidic conditions can also lead to the thermodynamic product, as the reaction proceeds via a stable intermediate enol. researchgate.net

Substrate TypeReaction ConditionsMajor ProductRationale
Unsymmetrical KetoneTriethylamine, RefluxMore substituted silyl enol etherReaction is reversible, allowing equilibration to the more stable, more substituted alkene isomer. masterorganicchemistry.comwikipedia.org
Unsymmetrical KetoneAcidic conditions (e.g., MSTFA/ethanethiol/NH₄I)More substituted silyl enol etherFormation is determined by the stability of the intermediate enol and the final product. researchgate.net
Vicinal DiolsReversible catalyst system (e.g., Ph₃SiSH, photoredox catalyst)trans-Diol product from cis-diol isomerizationThe system reaches a thermodynamic equilibrium, favoring the more stable trans isomer. nih.govnih.gov

Kinetic Control

Kinetic control is favored under irreversible reaction conditions, where the product distribution is determined by the relative rates of competing reaction pathways. masterorganicchemistry.com The product that is formed the fastest, the kinetic product, will be the major product. libretexts.orgfiveable.me These conditions typically involve low temperatures and strong, non-nucleophilic, sterically hindered bases. wikipedia.orgmasterorganicchemistry.com The low temperature prevents the reverse reaction from occurring, effectively trapping the initial product. masterorganicchemistry.com

When forming silyl enol ethers from unsymmetrical ketones, the use of a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) leads to the kinetic product. masterorganicchemistry.comwikipedia.org The base preferentially removes the most accessible proton, which is typically on the less sterically hindered α-carbon, resulting in the less substituted silyl enol ether. wikipedia.orgmasterorganicchemistry.com

In the selective silylation of alcohols, kinetic control is a powerful tool for differentiating between primary, secondary, and tertiary hydroxyl groups. acs.org The less sterically hindered primary alcohols react faster with bulky silylating agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) than secondary or tertiary alcohols. harvard.eduorganic-chemistry.org This difference in reaction rates allows for the selective protection of primary alcohols under kinetically controlled conditions. nih.gov The choice of solvent and catalyst can further enhance this selectivity. For example, Lewis base-catalyzed silylations in apolar solvents have been shown to provide high selectivity for primary over secondary alcohols. acs.orguni-muenchen.de

Substrate TypeReaction ConditionsMajor ProductRationale
Unsymmetrical KetoneLDA, THF, -78 °CLess substituted silyl enol etherThe sterically hindered base rapidly removes the most accessible proton, and low temperature prevents equilibration. masterorganicchemistry.comwikipedia.org
Polyol (e.g., primary and secondary alcohols)TBDMS-Cl, Imidazole, DMFSilylation at the less sterically hindered (primary) alcoholThe primary alcohol is more accessible and reacts faster with the bulky silylating agent. harvard.eduorganic-chemistry.org
Unsymmetrical DiolNaH, TBDMS-Cl, THFMonosilylation at the kinetically favored anionReaction selectivity is driven by the kinetic deprotonation and the insolubility of the resulting monoanion. wikipedia.org

Deprotection Strategies and Methodologies for Tert Butyldimethylsilyl Ethers

Fluoride-Mediated Desilylation

Fluoride-based reagents are the most common choice for the cleavage of silicon-oxygen bonds due to the exceptional strength of the resulting silicon-fluoride (Si-F) bond, which provides a powerful thermodynamic driving force for the reaction. sinica.edu.tworganic-chemistry.org

Tetra-n-butylammonium Fluoride (B91410) (TBAF) Applications

Tetra-n-butylammonium fluoride (TBAF) is the archetypal reagent for the deprotection of TBDMS ethers. organic-chemistry.org It is typically employed as a 1 M solution in tetrahydrofuran (B95107) (THF). The reaction generally proceeds smoothly at room temperature, though conditions can be adjusted based on the steric environment of the silyl (B83357) ether. iwu.edu While highly effective, TBAF is notably basic, which can lead to undesired side reactions, such as epimerization or elimination, in base-sensitive substrates. iwu.edu The presence of the bulky tetrabutylammonium (B224687) cation also contributes to its solubility in organic solvents.

Table 1: Examples of TBAF-Mediated Deprotection of TBDMS Ethers Data derived from multiple sources illustrating typical reaction conditions.

Substrate TypeReagentSolventTemperature (°C)Time (h)Yield (%)
Primary Alkyl TBDMS Ether1 M TBAFTHF252 - 16>95
Secondary Alkyl TBDMS Ether1 M TBAFTHF252 - 16>90
Phenolic TBDMS Ether1 M TBAFTHF251 - 4>95
Sterically Hindered TBDMS Ether1 M TBAFTHF25 - 5012 - 2485-95

Alternative Fluoride Sources and Catalytic Fluoride Approaches

To circumvent the issues associated with the basicity of TBAF, several alternative fluoride sources have been developed. These reagents often offer milder conditions and different selectivity profiles.

Hydrogen Fluoride Complexes: Reagents like hydrogen fluoride-pyridine (HF•py) or triethylamine (B128534) trihydrofluoride (TEA·3HF) are commonly used. iwu.edunih.gov They are less basic than TBAF and can exhibit high selectivity. For instance, HF•py can selectively cleave primary TBDMS ethers in the presence of secondary or tertiary ones. iwu.edu

Inorganic Fluoride Salts: Simple inorganic salts such as cesium fluoride (CsF) and potassium fluoride (KF) are also effective. sinica.edu.tw Their reactivity can be enhanced by using polar aprotic solvents like dimethylformamide (DMF) or by the addition of a phase-transfer catalyst like 18-crown-6 (B118740). Potassium bifluoride (KHF2) has been identified as a particularly mild and selective agent for cleaving phenolic TBDMS ethers at room temperature, leaving alkyl TBDMS ethers and other sensitive groups like esters intact. sinica.edu.tw

Catalytic Fluoride: Given the cost and potential reactivity issues of stoichiometric fluoride reagents, catalytic approaches have been developed. These methods use a sub-stoichiometric amount of a fluoride source, which is regenerated in a catalytic cycle. Protocols using catalytic quantities of TBAF or CsF under neutral pH in mixed organic-aqueous solutions have proven effective and tolerant of acid- and base-sensitive groups. nih.gov

Table 2: Comparison of Alternative Fluoride Reagents for TBDMS Deprotection

ReagentTypical ConditionsKey Features
HF•Pyridine (B92270)THF or CH3CN, 0-25 °CLess basic than TBAF; good for selective deprotections.
KHF2Methanol (B129727), 25 °CHighly selective for phenolic TBDMS ethers over alkyl TBDMS ethers. sinica.edu.tw
CsFDMF or CH3CN, 25-80 °CMild conditions; often used with 18-crown-6 to enhance solubility/reactivity.
Catalytic TBAF/H2OTHF/H2O, BufferNeutral pH; tolerates sensitive functional groups. nih.gov

Mechanistic Insights into Fluoride-Induced Silicon-Oxygen Bond Cleavage

The mechanism of fluoride-mediated desilylation is a cornerstone of silyl ether chemistry. The process is initiated by the nucleophilic attack of the highly electronegative and small fluoride anion on the silicon atom of the TBDMS ether. nih.gov This attack leads to the formation of a hypervalent, pentacoordinate silicon intermediate (a fluorosiliconate). sinica.edu.tworganic-chemistry.org This intermediate is unstable and readily collapses, breaking the weaker silicon-oxygen bond to release the corresponding alcohol. The thermodynamic driving force for this cleavage is the formation of the exceptionally strong and stable silicon-fluoride bond. sinica.edu.tworganic-chemistry.org

Acid-Catalyzed Deprotection Methods

Acid-catalyzed hydrolysis provides an orthogonal approach to fluoride-mediated methods for TBDMS ether deprotection. The choice between Brønsted and Lewis acids allows for tuning of reactivity and selectivity. Under acidic conditions, the general order of hydrolytic stability for common silyl ethers is: Triisopropylsilyl (TIPS) > tert-Butyldiphenylsilyl (TBDPS) > TBDMS > Triethylsilyl (TES) > Trimethylsilyl (B98337) (TMS). sinica.edu.tw

Brønsted Acidic Conditions

Simple Brønsted acids are frequently used for TBDMS deprotection, often in protic solvents or aqueous solvent mixtures.

Acetic Acid: A common method involves using a mixture of acetic acid, THF, and water. This system is effective, though it can be slow for more stable silyl ethers.

Formic Acid: An efficient and selective method for the deprotection of TES ethers in the presence of TBDMS ethers utilizes formic acid in methanol, highlighting the subtle differences in acid lability between silyl groups. researchgate.net

Stronger Acids: For more resistant TBDMS ethers, stronger acids like trifluoroacetic acid (TFA) or mineral acids (e.g., HCl) can be used, although these harsh conditions limit functional group tolerance. iwu.edu

Table 3: Examples of Brønsted Acid-Mediated TBDMS Deprotection

ReagentSolvent SystemTemperature (°C)Substrate
Acetic AcidCH3COOH/THF/H2O25-45General Alkyl TBDMS Ethers
p-Toluenesulfonic acid (p-TsOH)Methanol25Primary Alkyl TBDMS Ether
Formic AcidMethanol25More labile silyl ethers (e.g., TES); leaves TBDMS intact. researchgate.net

Lewis Acid-Mediated Desilylation

Lewis acids offer a powerful and often highly chemoselective alternative for TBDMS ether cleavage. They activate the Si-O bond by coordinating to the oxygen atom, facilitating its cleavage.

Titanium(IV) Chloride (TiCl4): Complexes of TiCl4 with Lewis bases such as ethyl acetate (B1210297) (AcOEt) have been shown to smoothly deprotect TBDMS ethers. Interestingly, these complexes exhibit greater reaction velocity than TiCl4 alone. This method allows for the selective desilylation of aliphatic TBDMS ethers in the presence of aromatic TBDMS ethers and TBDPS ethers.

Zirconium(IV) Chloride (ZrCl4): Using a catalytic amount (e.g., 20 mol%) of ZrCl4 in isopropanol (B130326) provides a highly selective and efficient method for TBDMS ether deprotection. A remarkable feature of this system is its ability to cleave TBDMS ethers while leaving the more sterically hindered tert-butyldiphenylsilyl (TBDPS) ethers unaffected.

Hafnium(IV) Triflate (Hf(OTf)4): This Lewis acid demonstrates exceptionally high catalytic potency. Required amounts for deprotection can be as low as 0.05 to 3 mol%, which allows for fine-tuning of reactivity and achieving high regioselectivity in poly-silylated compounds. nih.gov

Scandium(III) Triflate (Sc(OTf)3): As a stable and recoverable solid Lewis acid catalyst, Sc(OTf)3 is effective for the cleavage of TBDMS ethers under mild conditions.

Cerium(III) Triflate (Ce(OTf)3): While other cerium salts, notably Cerium(IV) Triflate, are reported for TBDMS deprotection, the specific application of Cerium(III) Triflate is less commonly documented in the literature for this transformation. iwu.edu Stoichiometric amounts of Cerium(III) Chloride in combination with sodium iodide are known to deprotect tert-butyl ethers, but detailed protocols for TBDMS ethers are not as prevalent.

Indium(III) Chloride (InCl3): InCl3 in refluxing aqueous acetonitrile (B52724) selectively deprotects alkyl TBDMS ethers in high yields. This method is noted for its excellent functional group tolerance, leaving groups such as benzyl (B1604629) ethers, Boc, Cbz, acetates, and TBDPS ethers unaffected.

Table 4: Overview of Lewis Acid Catalysts for TBDMS Deprotection

Lewis AcidCatalyst Loading (mol%)SolventKey Selectivity / Features
TiCl4-AcOEtStoichiometricDichloromethane (B109758)Selective for aliphatic over aromatic TBDMS ethers.
ZrCl420IsopropanolHighly selective for TBDMS over TBDPS ethers.
Hf(OTf)40.05 - 3Acetonitrile/H2OExtremely potent; allows for regioselective deprotection. nih.gov
Sc(OTf)3CatalyticMethanolMild, solid acid catalyst.
InCl3CatalyticAcetonitrile/H2OTolerates a wide range of other protecting groups.

Generation of Acidic Species In Situ for Cleavage

The cleavage of tert-butyldimethylsilyl (TBS) ethers can be effectively achieved under acidic conditions generated in situ, which offers a mild and controlled alternative to using strong, corrosive acids directly. This approach typically involves the reaction of a precursor reagent with a protic solvent, such as methanol, to produce a catalytic amount of a strong acid, which then facilitates the desilylation.

One widely used method involves employing a catalytic amount of acetyl chloride in dry methanol. organic-chemistry.orgorganic-chemistry.org This combination generates hydrogen chloride (HCl) in situ, which protonates the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the solvent or the chloride ion. This method is noted for its mildness and compatibility with various other protecting groups, avoiding the formation of acylated or chlorinated byproducts. organic-chemistry.org

Similarly, reagents like N-iodosuccinimide (NIS) in methanol can be used to achieve selective deprotection. organic-chemistry.org This system allows for the cleavage of TBDMS ethers of alcohols while leaving those of phenols intact. Another effective combination is chlorotrimethylsilane (B32843) (TMSCl) and potassium fluoride dihydrate in acetonitrile, which provides a chemoselective and efficient desilylation pathway. organic-chemistry.org

Iron(III) tosylate has also been identified as a highly effective catalyst for the deprotection of TBDMS ethers. iwu.edu This commercially available and environmentally friendly reagent can be used in catalytic amounts (e.g., 2.0 mol %) in methanol at room temperature to achieve high yields. iwu.edu The reaction conditions are mild enough to tolerate sensitive functional groups such as TBDPS and Boc protecting groups. iwu.edu A combination of zinc bromide (ZnBr₂) and N-chlorosuccinimide (NCS) in a methanol/dichloromethane solvent system also provides a rapid, high-yielding, and selective method for TBS ether deprotection at room temperature. enpress-publisher.comas-pub.com

The following table summarizes various methodologies for the in situ generation of acidic species for TBS ether cleavage.

Catalyst/Reagent SystemSolventKey Features & Selectivity
Acetyl Chloride (cat.)MethanolMild conditions, tolerates many protecting groups, no acylated byproducts. organic-chemistry.org
N-Iodosuccinimide (cat.)MethanolSelectively deprotects TBDMS ethers of alcohols over phenols. organic-chemistry.org
Iron(III) Tosylate (cat.)MethanolHighly catalytic, mild, tolerates TBDPS and Boc groups. iwu.edu
ZnBr₂ (cat.) / NCSMethanol/DCMRapid, high yields, chemoselective for TBS over TBDPS ethers. enpress-publisher.comas-pub.com

Base-Catalyzed Deprotection Methods

While tert-butyldimethylsilyl ethers are generally characterized by their stability under basic conditions, several strategies have been developed that utilize basic reagents or catalysts to effect their removal. organic-chemistry.org These methods range from aqueous basic conditions to the use of highly reactive nonionic superbases.

Aqueous Basic Conditions

The tert-butyldimethylsilyl group is approximately 10⁴ times more stable to hydrolysis than the trimethylsilyl (TMS) group, making it robust against standard aqueous basic conditions. organic-chemistry.org For instance, while TMS ethers can be readily cleaved by treatment with potassium carbonate in methanol, TBS ethers are generally stable under these conditions. gelest.com Cleavage of TBS ethers with aqueous bases typically requires more forcing conditions, which can limit the applicability of this method in the presence of other base-sensitive functional groups. However, for robust substrates, reagents like sodium hydroxide (B78521) or potassium carbonate in aqueous-organic solvent mixtures at elevated temperatures can be employed. The utility of these conditions is highly substrate-dependent.

Nonionic Superbases as Desilylation Catalysts

Nonionic superbases offer a powerful tool for the desilylation of TBS ethers under mild, non-hydrolytic conditions. These catalysts are highly basic yet poorly nucleophilic, which allows them to activate the desilylation process without causing unwanted side reactions. A prominent example is the proazaphosphatrane P(MeNCH₂CH₂)₃N, which has been shown to be an efficient catalyst for the desilylation of tert-butyldimethylsilyl ethers. organic-chemistry.org

Another commonly used nonionic base is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). With either stoichiometric or catalytic amounts of DBU, smooth desilylation of various aryl silyl ethers can be achieved with high selectivity. organic-chemistry.orgorganic-chemistry.org This method is particularly valuable as it leaves base-sensitive groups like esters and even alkyl silyl ethers intact. organic-chemistry.orgorganic-chemistry.org

Base CatalystSubstrate ScopeKey Features
P(MeNCH₂CH₂)₃NTBDMS ethersEfficient, non-hydrolytic conditions. organic-chemistry.org
DBUAryl silyl ethersSelective for aryl TBDMS ethers over alkyl TBDMS ethers and esters. organic-chemistry.orgorganic-chemistry.org

Nucleophilic Attack by Solvent Anions

In base-catalyzed deprotection, the mechanism often involves the generation of a nucleophilic anion from the solvent, which then attacks the silicon atom. In alcoholic solvents like methanol, the presence of a base can generate the corresponding alkoxide anion (e.g., methoxide). This anion is a potent nucleophile for silicon. The attack of the methoxide (B1231860) ion on the silicon center of the TBS ether leads to the formation of a pentacoordinate silicon intermediate. This intermediate then collapses, breaking the silicon-oxygen bond to release the free alcohol and form a new silyl ether (e.g., TBS-OMe). While fluoride is the most common nucleophile used for this purpose due to the high strength of the resulting Si-F bond, alkoxide anions generated from the solvent can also be effective, particularly with base catalysis. organic-chemistry.orglibretexts.orglibretexts.org The efficiency of this process is influenced by factors such as the basicity of the medium, the steric hindrance around the silicon atom, and the nucleophilicity of the solvent anion. libretexts.orgacs.org

Oxidative Cleavage Methods

In certain synthetic contexts, it is advantageous to directly convert a silyl ether to a carbonyl compound, a transformation that combines deprotection and oxidation into a single step. This approach, known as oxidative cleavage, can enhance synthetic efficiency by reducing the number of required steps. thieme-connect.de

Periodate-Based Systems (e.g., Oxone)

Periodate-based reagents are effective for the oxidative cleavage of silyl ethers. Oxone, a stable and inexpensive triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅), is a particularly useful reagent for this purpose. A 50% aqueous methanolic solution of Oxone can selectively cleave primary tert-butyldimethylsilyl ethers at room temperature. organic-chemistry.orgorganic-chemistry.org This method is distinguished by its remarkable chemoselectivity; it allows for the deprotection of primary TBDMS ethers in the presence of TBDMS ethers protecting secondary and tertiary alcohols, as well as phenols. organic-chemistry.orgorganic-chemistry.org While primary TBDMS ethers are typically cleaved within a few hours, the deprotection of phenolic TBDMS ethers requires significantly longer reaction times under these conditions. organic-chemistry.org

Another periodate-based system utilizes sodium periodate (B1199274) (NaIO₄). In one application, selective cleavage of a TBS-ether was achieved using an excess of NaIO₄ in aqueous tetrahydrofuran (THF). researchgate.net Furthermore, periodic acid (H₅IO₆) catalyzed by chromium trioxide (CrO₃) has been employed for the efficient oxidation of benzyl TBDMS ethers to the corresponding carbonyl compounds at low temperatures. organic-chemistry.org

The table below details research findings on periodate-based oxidative cleavage of TBS ethers.

Reagent SystemSolventSelectivity & Conditions
Oxone50% aq. MethanolSelectively cleaves primary TBDMS ethers over secondary, tertiary, and phenolic TBDMS ethers at room temperature. organic-chemistry.orgorganic-chemistry.org
Sodium Periodate (NaIO₄)aq. THFEffective for selective TBS ether cleavage. researchgate.net
Periodic Acid / CrO₃ (cat.)-Oxidizes benzyl TBDMS ethers to carbonyls at -78 °C. organic-chemistry.org

Hypervalent Iodine Reagents

Hypervalent iodine compounds have been explored as reagents for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers. While some hypervalent iodine reagents are noted for their compatibility with TBDMS groups under specific oxidative conditions, certain protocols utilize iodine-based reagents to facilitate cleavage. acs.org

One effective method involves the use of a simple solution of iodine in methanol. rsc.orgsemanticscholar.org This approach provides a mild and efficient means of cleaving TBDMS ethers. The reaction proceeds smoothly for a variety of TBDMS-protected alcohols, affording the corresponding free alcohols in high yields. For instance, treatment of the TBDMS ether of 1-dodecanol (B7769020) with a catalytic amount of iodine in methanol results in complete deprotection.

The proposed mechanism involves the activation of the silicon-oxygen bond by iodine, making it more susceptible to nucleophilic attack by the solvent, methanol. This method is noted for its simplicity and the use of an inexpensive and readily available catalyst.

Table 1: Deprotection of TBDMS Ethers using Iodine in Methanol

Substrate (TBDMS Ether of) Time (h) Yield (%)
1-Dodecanol 0.5 95
Cyclohexanol 1.0 92
Benzyl alcohol 0.75 96
4-Nitrobenzyl alcohol 1.5 90

Chromium(VI) Oxide Catalysis

Chromium(VI) oxide (CrO₃), often in conjunction with other reagents, can be used for the cleavage of TBDMS ethers, typically coupling the deprotection with an oxidation step. A notable application is the oxidation of benzyl TBDMS ethers to the corresponding carbonyl compounds. organic-chemistry.org This transformation is efficiently achieved using periodic acid catalyzed by a substoichiometric amount of CrO₃ at low temperatures (-78 °C). organic-chemistry.org

This method is highly selective for the TBDMS group over the more sterically hindered tert-butyldiphenylsilyl (TBDPS) group and demonstrates tolerance for various other functional groups. organic-chemistry.org The reaction proceeds by initial cleavage of the silyl ether followed by immediate oxidation of the resulting alcohol. This protocol is particularly useful when a one-pot deprotection-oxidation sequence is desired.

Table 2: CrO₃-Catalyzed Deprotection and Oxidation of Benzyl TBDMS Ethers

Substrate Product Yield (%)
4-Methoxybenzyl TBDMS ether 4-Methoxybenzaldehyde 94
4-Nitrobenzyl TBDMS ether 4-Nitrobenzaldehyde 92
Benzyl TBDMS ether Benzaldehyde (B42025) 95

Reductive Cleavage Methods

Reductive cleavage offers an alternative pathway for the deprotection of TBDMS ethers, differing from the more common fluoride- or acid-mediated methods. These strategies typically involve hydride reagents or catalytic hydrogenation.

Hydride Reagents (e.g., Diisobutylaluminum Hydride)

Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent capable of cleaving TBDMS ethers. documentsdelivered.comacs.org The reaction mechanism involves the coordination of the Lewis acidic aluminum center to the ether oxygen, followed by the delivery of a hydride to the silicon atom, leading to the cleavage of the Si-O bond. masterorganicchemistry.com

This method can exhibit chemoselectivity. For instance, DIBAL-H can selectively deprotect primary triethylsilyl (TES) ethers in the presence of secondary TES ethers, and similar selectivity can be achieved with TBDMS ethers under carefully controlled conditions. gelest.com The reactivity is influenced by steric hindrance and the electronic nature of the substrate.

Table 3: Reductive Cleavage of TBDMS Ethers with DIBAL-H

Substrate Solvent Temperature (°C) Time (h) Yield (%)
TBDMS ether of 1-octanol CH₂Cl₂ 0 to 25 2 85
TBDMS ether of cholesterol Toluene 25 4 80

Catalytic Hydrogenation Approaches

While TBDMS ethers are generally regarded as stable under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), deprotection can occur, particularly when using protic solvents like methanol. researchgate.net This unintended cleavage can be problematic in complex syntheses where other functional groups, such as nitro groups or benzyl ethers, are targeted for reduction.

Conversely, this reactivity can be harnessed for planned deprotections. The choice of solvent plays a crucial role; switching from methanol to solvents like ethyl acetate or acetonitrile can often prevent the undesired cleavage of the TBDMS group. researchgate.net Furthermore, modification of the catalyst, such as using a palladium-on-carbon-ethylenediamine complex [Pd/C(en)], has been shown to suppress TBDMS ether deprotection, allowing for the chemoselective hydrogenation of other functionalities. researchgate.net

Advanced and Chemoselective Deprotection Protocols

The selective removal of one silyl ether in the presence of others or different functional groups is a critical challenge in multistep synthesis. Advanced protocols have been developed to achieve high levels of chemoselectivity and regioselectivity.

Regioselective Deprotection of Primary, Secondary, and Tertiary Ethers

The differential steric environment of primary, secondary, and tertiary alcohols can be exploited to achieve regioselective deprotection of their corresponding TBDMS ethers. The less sterically hindered primary TBDMS ethers are generally more reactive towards cleavage than the bulkier secondary and tertiary ethers. stackexchange.com

Several methods have been developed to capitalize on this reactivity difference:

Formic Acid: A solution of 5–20% formic acid in an acetonitrile/water mixture can selectively deprotect primary TBDMS ethers while leaving secondary TBDMS ethers largely intact. thieme-connect.de

Oxone: A 50% aqueous methanolic solution of Oxone (potassium peroxymonosulfate) at room temperature selectively cleaves primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers. organic-chemistry.org

Hafnium Triflate [Hf(OTf)₄]: This Lewis acid catalyst exhibits exceptional potency, and the degree of deprotection can be tuned by the catalyst loading. Very low loadings (e.g., 0.05 mol%) are sufficient to cleave primary TBDMS ethers, while higher loadings are required for secondary and tertiary ethers, allowing for a high degree of regioselectivity. organic-chemistry.org

Table 4: Comparison of Reagents for Regioselective Deprotection of Primary TBDMS Ethers

Reagent Conditions Selectivity
Formic acid (5-20%) MeCN/H₂O, rt High for 1° over 2°
Oxone 50% aq. MeOH, rt High for 1° over 2°/3°

Selective Cleavage in the Presence of Other Silyl Ethers (e.g., TBDPS, TIPS)

The selective deprotection of a tert-butyldimethylsilyl (TBS) ether in the presence of other, more sterically hindered or electronically different silyl ethers, such as tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) ethers, is a critical strategy in multi-step organic synthesis. This selectivity primarily hinges on the differential stability of the silyl ethers, which can be exploited by carefully choosing reagents and reaction conditions.

Several methodologies have been developed to achieve this selective cleavage. For instance, a catalytic amount of sodium tetrachloroaurate(III) dihydrate in methanol at room temperature facilitates the mild and selective removal of aliphatic TBS protecting groups. iwu.eduorganic-chemistry.org This method demonstrates high chemoselectivity, leaving bulkier silyl ethers like TBDPS and TIPS intact. iwu.eduorganic-chemistry.org Similarly, iron(III) tosylate has been shown to be an efficient catalyst for cleaving primary TBS ethers without affecting primary TBDPS ethers. organic-chemistry.org

Microwave-assisted acid-mediated deprotection offers a rapid and selective alternative. A mixture of acetic acid, tetrahydrofuran (THF), and water under microwave irradiation can deprotect TBS-protected primary and secondary alcohols in as little as five minutes, while TBDPS- and TIPS-protected alcohols remain unaffected. tandfonline.com Another microwave-assisted approach utilizes Selectfluor® as a catalyst, which can chemoselectively cleave a wide range of TBS-, TIPS-, and TBDPS-protected alkyl silyl ethers in high yield in the presence of the corresponding aryl silyl ethers. tandfonline.comcommonorganicchemistry.com

Other reagents also exhibit notable selectivity. Decaborane in a tetrahydrofuran-methanol solution can deprotect TBS ethers while leaving TBDPS and TIPS ethers untouched. Furthermore, catalytic amounts of trimethylsilyl bromide (TMSBr) in methanol can chemoselectively cleave alkyl silyl ethers, including TBS, TIPS, and TBDPS, with a high degree of differentiation from aryl silyl ethers. The relative lability of TBS ethers compared to the more robust TBDPS and TIPS ethers under these varied conditions allows for their targeted removal, enabling complex synthetic sequences that require orthogonal protecting group strategies.

Table 1: Reagents for Selective Deprotection of TBS Ethers in the Presence of TBDPS/TIPS Ethers

Reagent Conditions Selectivity
Sodium Tetrachloroaurate(III) Dihydrate Catalytic amount, Methanol, Room Temperature Cleaves aliphatic TBS; TBDPS and TIPS are stable. iwu.eduorganic-chemistry.org
Iron(III) Tosylate Catalytic amount Cleaves primary TBS; TBDPS is stable. organic-chemistry.org
Acetic Acid/THF/Water Microwave Irradiation (5 min) Cleaves primary/secondary TBS; TBDPS and TIPS are stable. tandfonline.com
Selectfluor® Microwave Irradiation Cleaves alkyl TBS, TIPS, TBDPS in the presence of aryl silyl ethers. tandfonline.comcommonorganicchemistry.com
Decaborane THF/Methanol Cleaves TBS; TBDPS and TIPS are stable.

Chemoselectivity Towards Diverse Protecting Groups (e.g., Acetals, Esters, Allyl Ethers, Benzyl Ethers)

A key advantage of the TBS protecting group is the availability of deprotection methods that are highly chemoselective, leaving other common protecting groups intact. This orthogonality is fundamental to the synthesis of complex molecules.

Methodologies employing phosphomolybdic acid (PMA) supported on silica (B1680970) gel (SiO₂) are particularly noteworthy for their mildness and high chemoselectivity. Under these conditions, TBS ethers can be efficiently cleaved at room temperature while a wide array of other sensitive functional groups remain unaffected. These include acid-labile groups like isopropylidene acetals and tetrahydropyranyl (THP) ethers, as well as allyl ethers, benzyl (Bn) ethers, acetates (Ac), and benzoates (Bz).

Similarly, N-iodosuccinimide (NIS) in methanol serves as a mild and highly chemoselective catalyst for the deprotection of alcoholic TBS ethers. organic-chemistry.org This system is compatible with various other protecting groups. organic-chemistry.org Research has demonstrated the stability of acetals, esters, and other ethers under these deprotection conditions.

Other catalytic systems also offer excellent chemoselectivity. For example, a catalytic amount of acetyl chloride in dry methanol deprotects both TBS and TBDPS ethers without affecting other protecting groups or leading to unwanted acylated byproducts. tandfonline.com Hafnium(IV) trifluoromethanesulfonate (B1224126) [Hf(OTf)₄] allows for the chemoselective cleavage of TBS ethers in the presence of most other hydroxyl protecting groups due to the varying amounts of catalyst required for different substrates. tandfonline.com Using tetrabutylammonium tribromide in methanol, TBS ethers can be selectively cleaved in the presence of groups such as isopropylidine, benzyl, acetyl, and benzoates.

Table 2: Compatibility of Various Protecting Groups with Selected TBS Deprotection Reagents

Reagent System Stable Protecting Groups
Phosphomolybdic Acid/SiO₂ Isopropylidene acetals, THP ethers, Allyl ethers, Benzyl ethers, Acetates, Benzoates.
N-Iodosuccinimide/Methanol Phenolic TBS ethers, Acetals, Esters. organic-chemistry.org
Acetyl Chloride/Methanol Acetals, Esters, and other common protecting groups. tandfonline.com
Hafnium(IV) Trifluoromethanesulfonate Most hydroxyl protecting groups (substrate-dependent). tandfonline.com
Tetrabutylammonium Tribromide/Methanol Isopropylidine, Benzyl ethers, Acetates, Benzoates, TBDPS.

Microwave-Assisted Deprotection Strategies

The application of microwave irradiation has significantly advanced the deprotection of silyl ethers, offering dramatically reduced reaction times, often from hours to minutes, along with improved yields and selectivity. tandfonline.com

One prominent microwave-assisted method involves the use of Selectfluor® as a catalyst. tandfonline.comcommonorganicchemistry.com This approach provides a novel, rapid, and efficient cleavage of various silyl ethers, including TBS, TIPS, and TBDPS. tandfonline.comcommonorganicchemistry.com The reaction is highly chemoselective, allowing for the deprotection of alkyl silyl ethers in the presence of aryl silyl ethers. tandfonline.comcommonorganicchemistry.com This method is compatible with several solvents, including methanol and ethanol, and proceeds under mild conditions. commonorganicchemistry.com

Acid-mediated deprotection is also significantly enhanced by microwave heating. A solution of acetic acid, THF, and water under microwave irradiation allows for the deprotection of TBS-protected alcohols in as little as five minutes. tandfonline.com This protocol shows excellent selectivity for TBS and triethylsilyl (TES) ethers over the bulkier TBDPS and TIPS ethers. tandfonline.com

Furthermore, subsequent silyl ether deprotection can be accomplished using a reusable acidic resin, such as Dowex® 50WX4-200, in conjunction with microwave irradiation. This greener technique offers an environmentally friendly alternative to traditional methods that often generate significant waste. The combination of a solid-supported catalyst and microwave heating facilitates a clean and efficient reaction with easy workup.

Catalytic Gold(III) Complexes for Selective Desilylation

Gold(III) catalysts have emerged as effective reagents for the mild and selective deprotection of tert-butyldimethylsilyl ethers. Specifically, commercially available and inexpensive sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) has been identified as a highly efficient catalyst for this transformation. iwu.eduorganic-chemistry.org

This protocol enables the simple and gentle removal of TBS protecting groups under catalytic conditions, typically using methanol as the solvent at room temperature. iwu.eduorganic-chemistry.org A key feature of this method is its remarkable selectivity. It allows for the deprotection of aliphatic TBS ethers in good to excellent yields while leaving several other types of silyl ethers, such as aromatic TBS ethers, aliphatic TIPS ethers, and aliphatic TBDPS ethers, completely intact. iwu.eduorganic-chemistry.orgorganic-chemistry.org

The selectivity also extends to sterically differentiated TBS ethers. In molecules containing multiple TBS groups, the less sterically hindered TBS ether can be cleaved preferentially over a more hindered one, a feature that is highly valuable in the synthesis of complex natural products. iwu.eduorganic-chemistry.org The reaction conditions are compatible with a variety of sensitive functional groups, including allyl, acetyl, and methoxymethyl groups. iwu.edu By adjusting the catalyst loading and reaction temperature, it is also possible to transform TBS ethers into 4-methoxybenzyl or methyl ethers in a one-pot process. iwu.eduorganic-chemistry.org

Table 3: Selective Deprotection of TBS Ethers using Sodium Tetrachloroaurate(III) Dihydrate

Substrate Type Conditions Outcome
Aliphatic TBS Ether Catalytic NaAuCl₄·2H₂O, Methanol, RT High yield of corresponding alcohol. iwu.eduorganic-chemistry.org
Aromatic TBS Ether Catalytic NaAuCl₄·2H₂O, Methanol, RT No reaction. iwu.eduorganic-chemistry.org
Aliphatic TBDPS/TIPS Ether Catalytic NaAuCl₄·2H₂O, Methanol, RT No reaction. iwu.eduorganic-chemistry.org
Sterically Hindered Aliphatic TBS Ether Catalytic NaAuCl₄·2H₂O, Methanol, RT No reaction or slow reaction. iwu.eduorganic-chemistry.org

Novel Reagents for Selective Deprotection

The ongoing search for milder and more selective methods for TBS ether deprotection has led to the exploration of a diverse range of novel reagents.

N-Iodosuccinimide (NIS): A catalytic amount (e.g., 5 mol%) of NIS in methanol effectively removes TBS groups from various alcoholic ethers in excellent yields. This method is distinguished by its ability to selectively deprotect alcoholic TBS ethers in the presence of phenolic TBS ethers, which remain stable under the reaction conditions. organic-chemistry.org

Phosphomolybdic Acid (PMA): Supported on silica gel, PMA acts as an efficient, environmentally benign, and recyclable catalyst for the chemoselective deprotection of TBS ethers. The reaction proceeds under very mild conditions (room temperature) and is compatible with a vast array of sensitive functional groups, including acetals, other silyl ethers (TBDPS), various ester and ether protecting groups, and nitrogen protecting groups (Boc, Cbz, Fmoc).

Selectfluor®: This commercially available electrophilic fluorinating agent, often used with microwave assistance, provides a rapid and highly chemoselective method for cleaving silyl ethers. tandfonline.comcommonorganicchemistry.com It is particularly effective for the deprotection of alkyl TBS, TIPS, and TBDPS ethers in the presence of their aryl counterparts. tandfonline.comcommonorganicchemistry.com

Bismuth Bromide (BiBr₃): Catalytic amounts of bismuth bromide in wet acetonitrile at ambient temperature can selectively cleave alkyl tert-butyldimethylsilyl ethers in the presence of aryl TBS ethers. Bismuth(III) salts, in general, have been shown to be effective for the rapid removal of silyl ethers.

Zinc Tetrafluoroborate (B81430) (Zn(BF₄)₂): An aqueous solution of zinc tetrafluoroborate provides a simple and efficient method for the selective deprotection of tert-butyldimethylsilyl ethers under mild conditions.

Lithium Bromide-Crown Ether Complexes: The combination of lithium bromide and 18-crown-6 has been found to selectively cleave primary TBS ethers under neutral conditions, leaving secondary TBS ethers largely intact. This selectivity was observed when heating the substrate in a sealed tube with the reagents. The addition of the crown ether was crucial for the reaction to proceed.

Sodium Cyanide (NaCN): Used as a catalyst in ethanol, sodium cyanide provides a mild, efficient, and selective procedure for the deprotection of aryl silyl ethers. This method is particularly useful for cleaving phenolic TBS ethers in the presence of alkyl silyl ethers.

Reactivity Profiles and Chemical Transformations of Tert Butyldimethylsilyl Ethers

Stability Under Diverse Reaction Environments

The efficacy of a protecting group is largely determined by its resilience to a variety of reaction conditions aimed at modifying other parts of a molecule. The TBS group is exemplary in this regard, offering predictable stability that facilitates intricate synthetic planning.

The stability of tert-butyldimethylsilyl ethers under acidic conditions is nuanced and highly dependent on the specific reagents and conditions employed. While generally stable to aqueous acids, they are readily cleaved by anhydrous and Lewis acids. organic-chemistry.org The rate of this cleavage is influenced by several factors, including steric hindrance around the silicon atom and the electronic nature of the parent alcohol. Consequently, TBS ethers derived from primary alcohols exhibit greater stability compared to those from secondary and tertiary alcohols.

Common reagents for the cleavage of TBS ethers under acidic conditions include hydrofluoric acid (HF) in acetonitrile (B52724), pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol, and acetic acid in a tetrahydrofuran (B95107)/water mixture. organic-chemistry.orgtotal-synthesis.com The relative rates of hydrolysis for various silyl (B83357) ethers have been established, providing a framework for selective deprotection strategies. harvard.eduwikipedia.org For instance, the tert-butyldimethylsilyloxy group is approximately 104 times more stable to hydrolysis than the trimethylsilyl (B98337) (TMS) group. organic-chemistry.org

Relative Stability of Silyl Ethers to Acidic Hydrolysis
Silyl GroupRelative Stability
Trimethylsilyl (TMS)1
Triethylsilyl (TES)64
tert-Butyldimethylsilyl (TBS)20,000
Triisopropylsilyl (TIPS)700,000
tert-Butyldiphenylsilyl (TBDPS)5,000,000

A significant advantage of tert-butyldimethylsilyl ethers is their remarkable stability under a broad array of basic conditions. fiveable.me They are generally inert to amines, alkoxides, and organometallic reagents such as Grignard and organolithium compounds. This robustness allows for a multitude of synthetic transformations, including ester saponification and amide hydrolysis, to be performed on other parts of the molecule without affecting the TBS-protected hydroxyl group. While cleavage can be induced under forcing basic conditions, such as prolonged heating with strong bases, this is not a commonly employed synthetic protocol. total-synthesis.com

Tert-butyldimethylsilyl ethers demonstrate stability towards a wide range of oxidizing agents. organic-chemistry.orgfiveable.me This resilience permits the selective oxidation of other functional groups within a molecule that also contains a TBS-protected alcohol. Standard oxidation protocols, including those using chromium-based reagents (e.g., pyridinium chlorochromate, PCC), manganese dioxide, and Swern or Dess-Martin periodinane oxidations, are well-tolerated. organic-chemistry.org This stability is pivotal in synthetic pathways that require the oxidation of an unprotected alcohol while another is masked as a TBS ether.

The tert-butyldimethylsilyl ether group exhibits exceptional stability under a diverse range of reductive conditions. It remains intact during catalytic hydrogenation, dissolving metal reductions (e.g., Na/NH₃), and in the presence of various hydride-based reducing agents. organic-chemistry.org This includes potent hydrides like lithium aluminum hydride (LiAlH₄) and milder reagents such as sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This high degree of stability allows for the reduction of functional groups like esters, amides, nitriles, and ketones in the presence of a TBS-protected hydroxyl group, facilitating complex molecular manipulations.

Transformations of the tert-Butyldimethylsilyl Ether Moiety

While the primary function of the TBS group is protection, its synthetic utility is enhanced by methods that allow for its direct conversion into other functional groups.

The direct transformation of a tert-butyldimethylsilyl ether into other ether functionalities, such as benzyl (B1604629) or methyl ethers, offers a more streamlined synthetic route by obviating the need for separate deprotection and etherification steps. This conversion can be accomplished under specific conditions, typically involving the activation of the silyl ether followed by nucleophilic displacement. For instance, the conversion to benzyl ethers can be achieved by treatment with benzaldehyde (B42025) and triethylsilane in the presence of a catalytic amount of iron(III) chloride. gelest.com Similarly, TBS ethers can be transformed into methyl ethers. These direct conversions represent a more atom- and step-economical approach in multistep synthesis. organic-chemistry.orgresearchgate.net

Direct Conversion of TBS Ethers to Other Ethers
Target EtherReagentsCatalystReference
Benzyl EtherBenzaldehyde, TriethylsilaneIron(III) chloride gelest.com
Methyl Ether-Sodium tetrachloroaurate(III) dihydrate researchgate.net

Oxidation to Carbonyl Compounds

The conversion of tert-butyldimethylsilyl (TBDMS) ethers into carbonyl compounds represents a valuable transformation in organic synthesis. Various methods have been developed to achieve this oxidation, often under mild and selective conditions.

One effective method involves the use of periodic acid (H₅IO₆) catalyzed by chromium(VI) oxide (CrO₃) at low temperatures (-78 °C). This system efficiently oxidizes benzylic TBDMS ethers to the corresponding aldehydes and ketones in high yields. organic-chemistry.orgthieme-connect.com A key advantage of this procedure is its high functional group tolerance and selectivity for the TBDMS group over the more sterically hindered tert-butyldiphenylsilyl (TBDPS) group. organic-chemistry.orgthieme-connect.com While benzylic TBDMS ethers are readily oxidized, non-benzylic TBDMS ethers primarily undergo hydrolysis to the corresponding alcohols under these conditions. thieme-connect.com

Another approach utilizes a sequential one-pot synthesis involving PhIO or PhI(OAc)₂ with catalytic amounts of metal triflates and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). This method is notable for its tolerance of acid-sensitive protecting groups and its selectivity for primary and secondary TBDMS ethers over phenolic TBDMS and TBDPS ethers. organic-chemistry.org

The Jones reagent has also been employed for the direct oxidation of primary tert-butyldimethylsilyl ethers to carboxylic acids in excellent yields without the need for potassium fluoride (B91410). tandfonline.com Additionally, pyridinium dichromate (PDC) in combination with chlorotrimethylsilane (B32843) has been shown to oxidize TBDMS ethers to carbonyl compounds in good to excellent yields. researchgate.net

The choice of oxidizing agent and reaction conditions allows for the selective transformation of TBDMS ethers into a range of carbonyl compounds, highlighting the versatility of the TBDMS group in synthetic strategies.

Table 1: Selected Methods for the Oxidation of tert-Butyldimethylsilyl Ethers

Reagent SystemSubstrateProductKey Features
CrO₃ / H₅IO₆Benzylic TBDMS ethersAldehydes/KetonesHigh yields, low temperature, selective for TBDMS over TBDPS. organic-chemistry.orgthieme-connect.com
PhIO or PhI(OAc)₂ / Metal triflates / TEMPOPrimary and secondary TBDMS ethersAldehydes/KetonesOne-pot synthesis, tolerates acid-sensitive groups. organic-chemistry.org
Jones ReagentPrimary TBDMS ethersCarboxylic AcidsDirect oxidation in high yields. tandfonline.com
PDC / ChlorotrimethylsilaneTBDMS ethersCarbonyl CompoundsGood to excellent yields. researchgate.net

Tandem Reactions Involving Desilylation and Nucleophilic Aromatic Substitution

A significant application of the reactivity of tert-butyldimethylsilyl ethers is their participation in tandem reaction sequences, particularly those involving desilylation followed by a subsequent transformation in a single pot. One such notable process is the tandem desilylation and nucleophilic aromatic substitution (SₙAr) reaction.

This transformation allows for the direct conversion of aryl silyl ethers into biaryl ethers. The reaction is typically initiated by the smooth desilylation of the aryl TBDMS ether, which can be achieved using a catalytic amount of a suitable reagent. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective for this purpose. organic-chemistry.orgorganic-chemistry.org The in situ generated phenoxide ion then acts as a nucleophile, attacking an activated aryl fluoride to furnish the corresponding biaryl ether. organic-chemistry.orgorganic-chemistry.org

This one-pot procedure is advantageous as it avoids the isolation of the intermediate phenoxide, streamlining the synthetic process. The mild conditions employed for the desilylation step often allow for the presence of base-sensitive functional groups, such as esters, which remain intact during the reaction. organic-chemistry.org The efficiency of this tandem approach relies on the careful selection of the desilylating agent and the reactivity of the aryl fluoride substrate.

The ability to perform desilylation and SₙAr in a single operation provides a convenient and efficient route for the synthesis of biaryl ethers, which are important structural motifs in many biologically active molecules and materials.

Reactivity of tert-Butyldimethylsilyl Enol Ethers

tert-Butyldimethylsilyl enol ethers are versatile intermediates in organic synthesis, serving as enolate surrogates in a wide array of carbon-carbon bond-forming reactions. Their stability and ease of preparation have made them indispensable tools for chemists.

Aldol (B89426) and Aldol-Type Cascades

The Mukaiyama aldol reaction is a cornerstone of silyl enol ether chemistry, wherein a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid catalyst. youtube.comwikipedia.org This reaction provides a powerful method for the construction of β-hydroxy carbonyl compounds. The use of tert-butyldimethylsilyl enol ethers in this context allows for controlled and often stereoselective bond formation.

The stereochemical outcome of the Mukaiyama aldol reaction can be influenced by the geometry of the silyl enol ether and the choice of Lewis acid. For instance, the reaction can be directed to produce either syn- or anti-aldol adducts depending on the reaction conditions and the nature of the reactants. The Zimmerman-Traxler model is often invoked to rationalize the stereoselectivity observed in these reactions, which proceed through a chair-like transition state. harvard.edu

Furthermore, tert-butyldimethylsilyl enol ethers can participate in aldol-type cascade reactions, where the initial aldol addition is followed by subsequent transformations in a single operation. These cascades can lead to the rapid assembly of complex molecular architectures from simple precursors. The development of catalytic, enantioselective versions of the Mukaiyama aldol reaction has further expanded the utility of tert-butyldimethylsilyl enol ethers in asymmetric synthesis. harvard.edu

Michael Addition Reactions

tert-Butyldimethylsilyl enol ethers are effective nucleophiles in Michael addition reactions, also known as 1,4-conjugate additions, to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction, often catalyzed by a Lewis acid, results in the formation of a 1,5-dicarbonyl compound or a related structure. The Mukaiyama-Michael addition is a widely used variant that employs silyl enol ethers. wikipedia.org

The reaction proceeds via the nucleophilic attack of the silyl enol ether on the β-carbon of the Michael acceptor. libretexts.org The resulting enolate intermediate is then typically protonated upon workup to afford the final product. The use of chiral catalysts can render this reaction enantioselective, providing a valuable method for the synthesis of chiral 1,5-dicarbonyl compounds. nih.gov

The regioselectivity of the Michael addition is a key feature, with the nucleophile adding exclusively at the β-position of the α,β-unsaturated system. This predictable reactivity, coupled with the mild conditions often employed, makes the Michael addition of tert-butyldimethylsilyl enol ethers a powerful tool for carbon-carbon bond formation.

Sigmatropic Rearrangements (e.g.,organic-chemistry.orgorganic-chemistry.org-Brook,thieme-connect.comthieme-connect.com-Sigmatropic)

tert-Butyldimethylsilyl enol ethers can undergo various sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a σ-bond across a π-system. These rearrangements provide elegant and stereospecific methods for the formation of new carbon-carbon bonds and the construction of complex molecular frameworks.

A prominent example is the thieme-connect.comthieme-connect.com-sigmatropic rearrangement, which includes the Claisen rearrangement. thieme-connect.delibretexts.org In the context of silyl enol ethers, the Ireland-Claisen rearrangement is particularly noteworthy. This reaction involves the thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an allylic ester-derived silyl ketene (B1206846) acetal (B89532) to afford a γ,δ-unsaturated carboxylic acid upon hydrolysis. The stereochemistry of the newly formed carbon-carbon bond is controlled by the geometry of the silyl enol ether and the chair-like transition state of the rearrangement. studylib.net

Another type of sigmatropic rearrangement involving silyl ethers is the organic-chemistry.orgorganic-chemistry.org-Brook rearrangement, which involves the migration of a silyl group from a carbon atom to an oxygen atom. While less common as a primary synthetic transformation for TBDMS enol ethers, the principles of silyl group migration are fundamental to understanding their reactivity.

The stereospecificity and predictable nature of sigmatropic rearrangements make them powerful tools in total synthesis, allowing for the construction of stereochemically complex molecules with a high degree of control.

Regioselective and Stereoselective Outcomes in Enolate Chemistry

The generation and subsequent reaction of enolates are fundamental to organic synthesis, and the use of tert-butyldimethylsilyl enol ethers provides a reliable method for controlling the regioselectivity and stereoselectivity of these reactions. The formation of silyl enol ethers can be directed to yield either the kinetic or thermodynamic enolate, which can then be used in subsequent reactions to achieve a desired regiochemical outcome. researchgate.net

Under kinetically controlled conditions (strong, non-nucleophilic base at low temperature), the less substituted silyl enol ether is typically formed as the major product. Conversely, thermodynamically controlled conditions (weaker base at higher temperatures) favor the formation of the more substituted, and therefore more stable, silyl enol ether. researchgate.net This ability to selectively generate either regioisomer of the silyl enol ether is crucial for controlling the outcome of subsequent reactions such as aldol additions and alkylations.

Furthermore, the stereoselectivity of silyl enol ether formation can also be controlled. The geometry of the resulting double bond (E or Z) can influence the stereochemical outcome of subsequent reactions, such as the Ireland-Claisen rearrangement. studylib.net The development of catalytic methods for the regio- and stereoselective synthesis of silyl enol ethers has further enhanced the control that chemists can exert over enolate reactivity. acs.orgacs.org

Table 2: Regio- and Stereoselective Formation of tert-Butyldimethylsilyl Enol Ethers

ConditionsMajor ProductRationale
Kinetic Control (e.g., LDA, -78 °C)Less substituted silyl enol etherFaster deprotonation of the less sterically hindered proton. researchgate.net
Thermodynamic Control (e.g., Et₃N, reflux)More substituted silyl enol etherFormation of the more stable, more substituted double bond. researchgate.net

Interactions with Organometallic Reagents and Stabilized Carbanions

The tert-butyldimethylsilyl (TBDMS) ether group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis, largely due to its substantial stability across a broad spectrum of reaction conditions. iwu.edu A key aspect of its utility is its general inertness towards strongly nucleophilic and basic reagents, including organometallics and stabilized carbanions. This stability allows for complex chemical transformations to be performed on other parts of a molecule without affecting the protected alcohol. daneshyari.com

Interactions with Organometallic Reagents

TBDMS ethers exhibit remarkable stability in the presence of common organometallic reagents such as organolithium and Grignard reagents. harvard.eduorganic-chemistry.org This characteristic is fundamental to their application in multistep syntheses where the formation and reaction of these powerful nucleophiles are required.

Organolithium reagents, such as n-butyllithium (n-BuLi), are highly basic and reactive, yet TBDMS ethers are generally resistant to cleavage by these reagents, especially at low temperatures. harvard.edu This allows for procedures like metalation at other sites of a TBDMS-protected molecule. Similarly, the TBDMS group is compatible with the conditions required for the formation and subsequent reaction of Grignard reagents (RMgX). daneshyari.com This permits, for example, the preparation of a Grignard reagent from a halo-substituted TBDMS ether and its addition to an electrophile without cleavage of the silyl ether bond.

While the stability is robust, it is not absolute. Recent research has shown that under certain reductive conditions using lithium metal, aryl TBDMS ethers can undergo cleavage of the Ar–O bond to generate aryllithium species. acs.org This reactivity is specific to the reductive cleavage and differs from the typical stability observed under standard nucleophilic or basic conditions with alkyllithium reagents.

Table 1: Compatibility of TBDMS Ethers with Organometallic Reagents
Organometallic ReagentSubstrate TypeTypical ConditionsOutcomeReference
Alkyllithium (e.g., n-BuLi)Alkyl TBDMS EtherTHF, -78 °C to 0 °CStable, no cleavage harvard.edu
Grignard Reagent (e.g., EtMgBr)Alkyl or Aryl TBDMS EtherDiethyl ether or THF, refluxStable, no cleavage daneshyari.com
Lithium MetalAryl TBDMS Ether (Naphthyl)THF, 0 °CAr–O bond cleavage to form aryllithium acs.org

Interactions with Stabilized Carbanions

The TBDMS group is also known for its stability towards various stabilized carbanions, which are crucial intermediates in many carbon-carbon bond-forming reactions.

This includes resilience towards enolates, which are fundamental in reactions like aldol and Claisen condensations. organic-chemistry.org Lithium enolates, for instance, can be generated and reacted in the presence of TBDMS ethers without causing deprotection. ethz.chmakingmolecules.com

Furthermore, TBDMS ethers are fully compatible with the conditions of the Wittig reaction. daneshyari.com Phosphorus ylides, whether stabilized or non-stabilized, are generated using strong bases like n-butyllithium or sodium hydride and subsequently reacted with aldehydes or ketones. commonorganicchemistry.com Throughout this sequence, the TBDMS protecting group typically remains intact, allowing for the olefination of carbonyls in complex, hydroxylated molecules. libretexts.org

Table 2: Compatibility of TBDMS Ethers with Stabilized Carbanions
Carbanion TypeGenerating Reagent/ConditionsReactionOutcomeReference
Lithium EnolateLDA, THF, -78 °CAlkylation / Aldol AdditionStable, no cleavage organic-chemistry.orgmakingmolecules.com
Phosphorus Ylide (Non-stabilized)n-BuLi, THFWittig ReactionStable, no cleavage daneshyari.comlibretexts.org
Phosphorus Ylide (Stabilized)Weak base (e.g., K₂CO₃)Wittig ReactionStable, no cleavage libretexts.org

Total Synthesis of Natural Products

The journey to replicate nature's complex molecular masterpieces in the laboratory is a testament to the ingenuity of synthetic chemists. In this endeavor, the strategic use of protecting groups is paramount, and the tert-butyldimethylsilyl ether has proven to be an indispensable tool.

Strategic Protection in Multifunctional Natural Product Scaffolds

Natural products are often adorned with a multitude of reactive functional groups, including multiple hydroxyl groups with varying steric and electronic environments. The ability to differentiate between these hydroxyls is crucial for the sequential and regioselective modification of the molecular scaffold. The TBDMS group, with its moderate steric bulk, offers a significant advantage in this regard. It can selectively protect less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols. This chemoselectivity allows for a programmed sequence of reactions, where different hydroxyl groups can be unmasked and functionalized at specific stages of the synthesis.

Furthermore, the stability of the TBDMS ether under a wide range of reaction conditions, including many that are basic, nucleophilic, or involve certain oxidizing and reducing agents, makes it an ideal choice for multi-step syntheses. Its cleavage is typically achieved under specific conditions, most commonly with fluoride ion sources such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions, providing an orthogonal deprotection strategy to other commonly used protecting groups. This orthogonality is a key principle in modern synthetic chemistry, allowing for the selective removal of one protecting group without affecting others in the molecule, thereby streamlining complex synthetic routes.

Case Studies in Natural Product Synthesis

The strategic deployment of TBDMS ethers is elegantly illustrated in the total syntheses of numerous complex natural products.

Macrolactin A: In the synthesis of the 24-membered macrolide antibiotic Macrolactin A, the protection of a primary alcohol as a TBDMS ether was a critical step. This allowed for subsequent chemical transformations on other parts of the molecule without affecting the sensitive primary hydroxyl group. The TBDMS group was later selectively removed to enable the final macrolactonization step, demonstrating its role as a temporary shield that can be efficiently removed at the desired stage.

Zaragozic Acid C: The synthesis of Zaragozic Acid C, a potent inhibitor of squalene (B77637) synthase, presents a formidable challenge due to its dense array of stereocenters and functional groups. The use of TBDMS ethers was instrumental in navigating this complexity. For instance, in certain synthetic approaches, a primary alcohol was protected as a TBDMS ether to allow for the selective manipulation of other hydroxyl groups within the intricate core structure. The robust nature of the TBDMS group ensured its survival through numerous synthetic steps, and its subsequent removal under controlled conditions paved the way for the construction of the final complex architecture.

Trachyspic Acid: The total synthesis of Trachyspic Acid, a metabolite with interesting biological activities, also showcases the utility of TBDMS protection. In synthetic strategies, a TBDMS ether was employed to mask a key hydroxyl group, thereby directing reactivity to other parts of the molecule. This strategic protection was essential for the stereocontrolled construction of the molecule's unique spiroketal core.

Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds

Beyond the realm of natural product synthesis, tert-butyldimethylsilyl ethers play a pivotal role in the development of pharmaceutical agents and other biologically active compounds. The ability to temporarily mask hydroxyl groups is crucial for the efficient synthesis of complex drug intermediates.

1β-Methylcarbapenems Synthesis

The synthesis of 1β-methylcarbapenems, a class of potent broad-spectrum antibiotics, often involves intermediates with sensitive hydroxyl functionalities. The use of TBDMS ethers to protect these hydroxyl groups has been a key strategy. For example, in the synthesis of key carbapenem (B1253116) precursors, a hydroxyl group on a side chain is often protected as a TBDMS ether. This protection allows for the manipulation of other parts of the molecule, such as the β-lactam ring, without undesired side reactions. The TBDMS group is then cleaved under mild conditions in the later stages of the synthesis to yield the final antibiotic. An efficient method for the deprotection of TBDMS ethers using TiCl4-Lewis base complexes has been successfully applied in the practical synthesis of 1β-methylcarbapenems organic-chemistry.orghighfine.com.

Glycidol-Derived Amino Acids and Peptidomimetics

Glycidol (B123203) is a versatile building block for the synthesis of chiral amino acids and peptidomimetics, which are molecules that mimic the structure and function of peptides. In the synthesis of these compounds, the hydroxyl group of glycidol or its derivatives is often protected as a TBDMS ether. This protection strategy allows for the regioselective opening of the epoxide ring and subsequent transformations to introduce the amino acid side chain and the peptide backbone. The steric bulk of the TBDMS group can also influence the stereochemical outcome of certain reactions, providing an additional layer of control in the synthesis of these complex molecules. The TBDMS group's stability and selective removal are critical for the successful construction of these peptide-like structures.

Applications in Nucleoside and Oligonucleotide Chemistry

The synthesis of nucleosides and oligonucleotides, the building blocks of DNA and RNA, is a field where protecting group chemistry is of utmost importance. The hydroxyl groups of the ribose or deoxyribose sugar moiety must be selectively protected and deprotected to allow for the formation of the correct phosphodiester linkages. The tert-butyldimethylsilyl group has found widespread use as a protecting group for the 2'-hydroxyl group of ribonucleosides in the synthesis of RNA.

Mechanistic Elucidations and Computational Studies

Reaction Mechanisms for Silylation of Alcohols

The formation of a tert-butyldimethylsilyl (TBDMS) ether is a cornerstone of protecting group chemistry in organic synthesis, typically achieved by treating an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl). The fundamental mechanism proceeds via a nucleophilic substitution reaction at the silicon atom. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon center of the TBDMS-Cl, while the chloride ion serves as the leaving group. This process is generally slow and requires activation by a basic catalyst.

The rate and efficiency of the silylation of alcohols are profoundly influenced by the choice of basic activator and solvent. Bases are essential to facilitate the reaction, either by activating the silylating agent or by deprotonating the alcohol to form a more potent nucleophile, the alkoxide.

Basic Activators: Common bases include imidazole (B134444) and strong, non-nucleophilic amines like 4-(N,N-dimethylamino)pyridine (DMAP) and triethylamine (B128534) (Et₃N).

Imidazole: In the classic Corey procedure, imidazole is used as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). It was initially proposed that imidazole reacts with TBDMS-Cl to form a highly reactive silyl-imidazolium intermediate, which is then attacked by the alcohol. organic-chemistry.org

DMAP/Et₃N: More nucleophilic Lewis bases like DMAP are known to be highly effective catalysts, particularly in apolar solvents. The mechanism involves the formation of a reactive N-silylated pyridinium (B92312) salt. This intermediate is significantly more electrophilic than TBDMS-Cl itself, leading to a dramatic acceleration of the reaction. An auxiliary, less nucleophilic base like triethylamine is required to neutralize the hydrochloric acid generated during the reaction, thereby regenerating the DMAP catalyst to continue the cycle.

Solvent Effects: The choice of solvent plays a critical role in the reaction kinetics. Silylation reactions are markedly faster in Lewis basic solvents such as DMF compared to apolar solvents like dichloromethane (B109758) (DCM) or chloroform. nih.gov In DMF, the solvent itself can act as a catalyst by forming a reactive silylated DMF intermediate. organic-chemistry.org However, the catalytic effect of potent Lewis bases like DMAP is much more pronounced in apolar solvents than in DMF, where the solvent's own catalytic activity can mask the effect of the added catalyst.

SolventCatalystRelative Half-Life Ratio (Primary:Secondary:Tertiary Alcohol)
DMFNone404345 : 20232 : 1
ChloroformDMAPData for high selectivity noted, specific ratios vary.
DichloromethaneDMAPData for high selectivity noted, specific ratios vary.

This interactive table summarizes the significant impact of the solvent on the relative reaction rates for the silylation of structurally similar primary, secondary, and tertiary alcohols. Data derived from studies on base-catalyzed silylation.

An alternative, increasingly important method for forming silyl (B83357) ethers is dehydrogenative silylation. This process involves the reaction of an alcohol with a hydrosilane, such as tert-butyldimethylsilane (B7800976) (TBDMS-H), catalyzed by a transition metal complex. A key advantage of this method is that the only byproduct is hydrogen gas (H₂), making it a highly atom-economical process.

Catalysts for this reaction are typically based on late transition metals like ruthenium (Ru) and palladium (Pd). The catalytic cycle, illustrated here with a generic ruthenium catalyst, is believed to proceed through several key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Si-H bond of the hydrosilane to the active low-valent metal center (e.g., Ru(0) or Ru(II)), forming a metal-silyl-hydride intermediate.

Alcohol Coordination & Deprotonation: The alcohol substrate coordinates to the metal center. This is often followed by a proton transfer step, where the acidic proton of the alcohol is removed, often facilitated by a basic ligand or by forming a metal alkoxide.

Reductive Elimination: This is the crucial bond-forming step. The silyl group and the alkoxy group, both attached to the metal center, are eliminated together to form the desired tert-butyldimethylsilyl ether (RO-TBDMS). This step regenerates the active metal catalyst.

Hydrogen Formation: The hydrogen atoms, which originated from the hydrosilane and the alcohol, are eliminated from the metal center as H₂ gas, completing the catalytic cycle and fully regenerating the catalyst for the next turnover.

The precise nature of the intermediates and the sequence of events can vary depending on the specific metal, its ligands, and the reaction conditions.

Mechanisms of Desilylation

The removal of the TBDMS protecting group, or desilylation, is as critical as its installation. The cleavage of the robust Si-O bond is typically achieved under acidic conditions or, more commonly, with a source of fluoride (B91410) ions.

The most prevalent method for cleaving TBDMS ethers involves the use of fluoride ions, typically from reagents like tetrabutylammonium (B224687) fluoride (TBAF). The mechanism hinges on the exceptionally high affinity of silicon for fluorine, which is due to the formation of the very strong Si-F bond (bond energy ~582 kJ/mol).

The process is initiated by the nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. Because silicon has accessible, low-lying d-orbitals, it can accommodate an expanded coordination sphere. The attack leads to the formation of a transient, high-energy pentacoordinate silicon intermediate (a hypervalent silicon species). This intermediate has a trigonal bipyramidal geometry. The instability of this species drives the subsequent cleavage of the weaker Si-O bond, releasing the alkoxide (RO⁻), which is then protonated upon workup to yield the parent alcohol. The formation of the thermodynamically stable fluorosilane (F-TBDMS) is the primary driving force for the reaction. organic-chemistry.org

Mechanism of Fluoride-Mediated Desilylation: RO-TBDMS + F⁻ → [RO-Si(F)(tBu)(Me)₂]⁻ → RO⁻ + F-TBDMS RO⁻ + H₂O → ROH + OH⁻

The stability of silyl ethers and the rate at which they are cleaved are strongly dependent on steric and electronic factors.

Steric Factors: The rate of nucleophilic attack at the silicon atom is highly sensitive to steric hindrance. The large tert-butyl group on the TBDMS ether sterically shields the silicon atom from the approach of nucleophiles or acidic protons. This steric bulk is the primary reason why TBDMS ethers are approximately 10⁴ times more stable to hydrolysis than the less hindered trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.org This differential stability allows for the selective removal of TMS groups in the presence of TBDMS groups. Similarly, the even bulkier triisopropylsilyl (TIPS) group is more stable and is cleaved more slowly than the TBDMS group. Acid-catalyzed deprotection is particularly sensitive to steric bulk, with less hindered silyl ethers cleaving much faster.

Electronic Factors: The electronic nature of the substituents on both the silicon atom and the alcohol's R-group can influence cleavage rates. For fluoride-based desilylation, electron-withdrawing groups on the silicon atom generally increase the rate of cleavage by making the silicon more electrophilic and stabilizing the forming pentacoordinate intermediate. Conversely, electron-donating groups decrease the rate.

Silyl GroupAbbreviationRelative Stability to Acid Hydrolysis
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000 (relative to TBDMS)

This interactive table provides a comparative overview of the relative stability of common silyl ethers towards acidic hydrolysis, highlighting the significant impact of steric hindrance.

The rate of desilylation can be significantly accelerated through anchimeric assistance , also known as neighboring group participation (NGP). ucla.eduwikipedia.org This phenomenon occurs when a functional group within the same molecule acts as an internal nucleophile, assisting in the cleavage of the Si-O bond. wikipedia.org

For this to occur, the neighboring group must be positioned appropriately (typically to allow the formation of a stable five- or six-membered ring intermediate). For example, a nearby hydroxyl or carboxylate group can facilitate the removal of a TBDMS group. The mechanism involves an intramolecular nucleophilic attack by the neighboring group on the silicon atom. This forms a cyclic intermediate, which is often more susceptible to cleavage by an external nucleophile or solvent than the original acyclic silyl ether.

A well-documented example of NGP in silicon chemistry is the participation of a neighboring acetate (B1210297) group during glycosylation reactions, which can influence the stereochemical outcome. nih.gov In the context of TBDMS ether cleavage, a hypothetical mechanism involving a neighboring hydroxyl group would proceed as follows:

The lone pair of the neighboring hydroxyl group attacks the silicon atom of the TBDMS ether in an intramolecular fashion.

This forms a transient, cyclic pentacoordinate silicon intermediate.

The original silyloxy bond is cleaved, but the silicon remains tethered to the molecule through the new bond with the participating group, forming a cyclic silyl ether intermediate.

This cyclic intermediate is then cleaved by an external reagent (like fluoride or water), regenerating the participating hydroxyl group and releasing the now-free second hydroxyl group.

This intramolecular pathway provides a lower energy route for cleavage, resulting in a substantially increased reaction rate compared to a similar molecule lacking the participating neighboring group.

Stereochemical Outcomes and Control in Reactions Involving tert-Butyldimethylsilyl Ethers

The tert-butyldimethylsilyl (TBS) group, owing to its significant steric bulk, plays a crucial role in influencing the stereochemical course of reactions occurring at or near the protected hydroxyl group. This steric hindrance can effectively shield one face of a reactive center, leading to preferential attack from the less hindered direction and resulting in high levels of stereoselectivity. This section explores the impact of the TBS ether on diastereoselectivity in specific coupling and addition reactions.

Diastereoselectivity in Silyl Glyoxylate (B1226380) Couplings

The coupling of silyl glyoxylates with other reagents is a valuable method for carbon-carbon bond formation. The presence of a bulky silyl group, such as the tert-butyldimethylsilyl group, can exert significant stereochemical control. In three-component coupling reactions involving tert-butyldimethylsilyl glyoxylate, a vinyl Grignard reagent, and various nitroalkenes, a high degree of diastereoselectivity is observed.

Initial studies of the reaction between tert-butyldimethylsilyl glyoxylate, β-nitrostyrene, and vinyl Grignard reagent at -78°C yielded the desired (Z)-silyl enol ether product. nih.gov This (Z)-selectivity is consistent with a Kuwajima-type intermediate. nih.gov Optimized conditions, involving the dropwise addition of the vinyl Grignard to a solution of the silyl glyoxylate and nitroalkene, led to improved yields of the silyl enol ether products. nih.gov The reaction has been explored with a range of aryl, heteroaryl, and alkyl nitroalkenes, consistently producing the vinylogous Michael cascade products with notable yields. nih.gov The resulting silyl enol ethers can then be used in subsequent cyclization sequences to produce nitrocyclopentanols with three contiguous stereocenters. nih.gov

Table 1: Diastereoselective Three-Component Coupling of tert-Butyldimethylsilyl Glyoxylate, Vinyl Grignard, and Nitroalkenes nih.gov
Nitroalkene Substituent (R)ProductYield (%)
Phenyl8a72
4-Methoxyphenyl8b63
4-Chlorophenyl8c68
2-Thienyl8d55
2-Furyl8e49
n-Butyl8f36

Stereoselectivity in Nucleophilic Additions

The steric demand of the tert-butyldimethylsilyl ether group is a powerful tool for directing the facial selectivity of nucleophilic additions to adjacent prochiral centers, such as carbonyls. The bulky TBS group can effectively block one face of the molecule, forcing the incoming nucleophile to attack from the opposite, less sterically hindered face. libretexts.org This principle is fundamental in asymmetric synthesis, where controlling the approach of a nucleophile to a planar carbonyl group is key to creating a specific stereoisomer. libretexts.org

This effect has been systematically studied in reactions such as the Mukaiyama aldol (B89426) reaction. In reactions involving β-silyloxyaldehydes, the size of the silyl protecting group has been shown to have an inverse relationship with 1,3-anti selectivity. nsf.gov While smaller silyl groups can lead to improved selectivity, the bulky TBS group can still exert significant stereocontrol. For instance, in glycosylation reactions, the presence of bulky TBS groups on a glycosyl donor can lead exclusively to the β-glucoside product, presumably due to the steric hindrance preventing the nucleophile from attacking from the α-side. beilstein-journals.org

A study on Mukaiyama aldol reactions of various unbranched β-silyloxy- and β-alkoxyaldehydes with an enolsilane demonstrated the influence of the protecting group's size on diastereoselectivity. The results indicate that while smaller protecting groups may offer higher selectivity in some cases, the TBS group still provides a degree of stereocontrol.

Table 2: Influence of β-Protecting Group Size on Diastereoselectivity in a Mukaiyama Aldol Reaction nsf.gov
AldehydeProtecting Group (PG)Yield (%)Diastereomeric Ratio (anti:syn)
9aTMS7593:7
9bTES8091:9
9cTIPS8579:21
9dTBDMS8583:17
9eTBDPS7070:30

The stereochemical outcome of nucleophilic additions is dictated by the transition state energies, where steric and electronic factors play a crucial role. nsf.gov The presence of a tert-butyldimethylsilyl ether can significantly raise the energy of the transition state corresponding to attack from the sterically encumbered face, thereby favoring the pathway of attack from the less hindered face and leading to a high degree of stereoselectivity in the product.

Q & A

Basic: What are the optimal conditions for synthesizing tert-butyl dimethylsilyl (TBDMS) ethers from primary alcohols?

TBDMS ethers are synthesized by reacting alcohols with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is typically carried out in aprotic solvents like dimethylformamide (DMF) or acetonitrile at 24–40°C. For secondary alcohols or phenols, extended reaction times (12–24 hours) may be required. Steric hindrance in tertiary alcohols often prevents silylation under these conditions .

Basic: How can TBDMS ethers be selectively deprotected in the presence of other silyl groups?

Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the standard reagent for cleaving TBDMS ethers. For regioselective deprotection, catalytic amounts of DBU (1,8-diazabicycloundec-7-ene) in methanol selectively remove TBDMS groups without affecting triethylsilyl (TES) or trimethylsilyl (TMS) ethers. This method is particularly useful in substrates with base-sensitive functional groups (e.g., esters) .

Advanced: What methodological considerations are critical when employing TBDMS ethers in strained macrocyclic syntheses (e.g., cycloparaphenylenes)?

The steric bulk of TBDMS groups can hinder macrocyclization. To mitigate this, low-temperature silylation (0–25°C) and stepwise deprotection strategies are recommended. For example, TBAF-mediated cleavage at 0°C preserves the integrity of strained aromatic systems. Additionally, orthogonal protecting groups (e.g., triisopropylsilyl) may be used to avoid premature deprotection during multi-step syntheses .

Advanced: How can conflicting reports on TBDMS ether stability under acidic/basic conditions be resolved?

Discrepancies arise from variations in solvent polarity, temperature, and acid strength. Systematic stability assays using NMR to monitor deprotection kinetics under controlled conditions (e.g., pH 2–7, 25–60°C) are essential. For instance, TBDMS ethers are stable in weak acids (e.g., acetic acid) but hydrolyze rapidly in strong protic acids (e.g., HCl) .

Methodological: What analytical techniques confirm TBDMS ether formation and purity?

  • NMR Spectroscopy : 1H^1H NMR shows characteristic upfield shifts for protons near the silyl group (δ 0.1–0.3 ppm for Si-CH3_3). 13C^{13}C NMR confirms silylation via carbons adjacent to silicon (δ 18–25 ppm).
  • Gas Chromatography (GC) : Adapted from ASTM D5441-21, GC with flame ionization detection can assess purity, though method validation for silyl ethers is necessary due to their low volatility .

Advanced: How can tandem deprotection-functionalization of TBDMS ethers be achieved in one-pot reactions?

A recent strategy involves DBU-mediated desilylation followed by in situ nucleophilic aromatic substitution (SNAr) with activated aryl fluorides. For example, aryl TBDMS ethers can be directly converted to biaryl ethers using this tandem approach, eliminating intermediate isolation and improving efficiency .

Key Distinctions:

  • Basic vs. Advanced : Basic questions focus on synthesis/deprotection fundamentals, while advanced questions address steric effects, stability contradictions, and tandem reactions.
  • Methodological Focus : Answers emphasize experimental optimization (e.g., solvent choice, temperature control) rather than theoretical definitions.
  • Evidence-Based : References prioritize peer-reviewed methodologies (e.g., Wiley-Interscience, Synlett) and avoid commercial sources .

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